molecular formula C22H17BrN2O6S B10976705 2-[({3-[(4-Acetylphenyl)sulfamoyl]-4-bromophenyl}carbonyl)amino]benzoic acid

2-[({3-[(4-Acetylphenyl)sulfamoyl]-4-bromophenyl}carbonyl)amino]benzoic acid

Cat. No.: B10976705
M. Wt: 517.4 g/mol
InChI Key: TZRSMEIHUYUZPB-UHFFFAOYSA-N
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Description

2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylanilino group, a sulfonyl group, and a bromobenzoyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetylaniline with sulfonyl chloride to form 4-acetylanilino sulfonyl chloride. This intermediate is then reacted with 4-bromobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The sulfonyl and bromobenzoyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-ACETYLANILINO)SULFONYL]-4-METHYL-N~1~-(2-METHYLPHENYL)BENZAMIDE
  • N-{4-[(4-BROMOPHENYL)SULFONYL]BENZOYL}-L-VALINE

Uniqueness

2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17BrN2O6S

Molecular Weight

517.4 g/mol

IUPAC Name

2-[[3-[(4-acetylphenyl)sulfamoyl]-4-bromobenzoyl]amino]benzoic acid

InChI

InChI=1S/C22H17BrN2O6S/c1-13(26)14-6-9-16(10-7-14)25-32(30,31)20-12-15(8-11-18(20)23)21(27)24-19-5-3-2-4-17(19)22(28)29/h2-12,25H,1H3,(H,24,27)(H,28,29)

InChI Key

TZRSMEIHUYUZPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Br

Origin of Product

United States

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